molecular formula C11H13Cl2NO B13602380 3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol

3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol

Cat. No.: B13602380
M. Wt: 246.13 g/mol
InChI Key: FGYLUELIFXAADP-UHFFFAOYSA-N
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Description

3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a 2,5-dichlorophenylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 2,5-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by hydroxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran or dichloromethane

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if oxidized, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products:

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol or alkane

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Chemistry: 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.

Industry: In the industrial sector, 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol
  • 3-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-ol
  • 3-[(2,5-difluorophenyl)methyl]pyrrolidin-3-ol

Comparison: Compared to its analogs, 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol may exhibit unique properties due to the specific positioning of the chlorine atoms on the aromatic ring This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13Cl2NO/c12-9-1-2-10(13)8(5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2

InChI Key

FGYLUELIFXAADP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=C(C=CC(=C2)Cl)Cl)O

Origin of Product

United States

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